REACTION_CXSMILES
|
[CH3:1][C:2]([CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1)([CH3:4])[CH3:3].[C:12]([NH:14][C:15]([NH2:17])=[NH:16])#[N:13]>C(OCCOCCO)C>[NH2:17][C:15]1[N:14]=[C:12]([NH2:13])[C:9]2[CH2:10][CH:5]([C:2]([CH3:4])([CH3:3])[CH3:1])[CH2:6][CH2:7][C:8]=2[N:16]=1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
the latter where it was stirred for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction vessel equipped with a Dean Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was triturated with 30 mL of diethyl ether
|
Type
|
FILTRATION
|
Details
|
the resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
The solid was washed several times with diethyl ether
|
Type
|
CUSTOM
|
Details
|
yielding
|
Type
|
CUSTOM
|
Details
|
when dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=2CCC(CC2C(=N1)N)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |